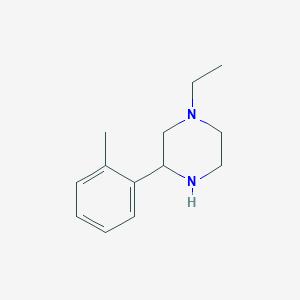

1-Ethyl-3-(2-methylphenyl)piperazine

Description

Properties

IUPAC Name |

1-ethyl-3-(2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-15-9-8-14-13(10-15)12-7-5-4-6-11(12)2/h4-7,13-14H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQXEDWHZUMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-(2-methylphenyl)piperazine

A common approach to prepare N-ethyl substituted phenylpiperazines involves the selective alkylation of the piperazine nitrogen with ethyl halides under controlled conditions. This method is analogous to methylation procedures reported for 1-methyl-3-phenylpiperazine, where alkylation is performed using alkyl iodides or bromides in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), often at temperatures below 25°C to prevent over-alkylation or side reactions.

Reaction Example:

3-(2-methylphenyl)piperazine + ethyl iodide → 1-ethyl-3-(2-methylphenyl)piperazine-

- Solvent: DMF or NMP

- Temperature: 0–25°C

- Molar ratio: 1:1 to 1:1.1 (piperazine:ethyl halide)

- Reaction time: 1–2 hours

- Base: Sometimes a mild base like sodium bicarbonate is used to neutralize generated acid

This method requires careful control to avoid dialkylation or N-alkylation at undesired positions.

Cyclization via Imine Formation and Reduction

An innovative method involves the condensation of substituted haloamines with aromatic aldehydes to form imine intermediates, followed by cyclization and reduction to yield substituted piperazines. This method was shown effective for N-methyl-3-phenylpiperazine and can be adapted for ethyl substitution by using ethyl-substituted haloamines.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 2-chloroethylamine with 2-methylbenzaldehyde | Stoichiometric ratio, room temperature | Forms imine tautomer intermediate |

| 2 | Cyclization with ethyl-substituted haloamine (e.g., 1-chloro-N-ethylmethanamine) | Stirring at mild temperature | Forms tetrahydropyrazine intermediate |

| 3 | Reduction with sodium borohydride or similar hydride reducing agent | Room temperature, aqueous or alcoholic medium | Converts intermediate to 1-ethyl-3-(2-methylphenyl)piperazine |

This route avoids the use of hazardous reagents like lithium aluminum hydride and hydrogenation catalysts, making it more suitable for industrial scale-up.

Ring-Opening and Ring-Closing Strategy Using Epoxides

A related approach for preparing phenylpiperazine derivatives involves ring-opening of styrene oxide with substituted ethanolamines, followed by chlorination and cyclization steps. Although this is described for 1-methyl-3-phenylpiperazine, it can be adapted for 2-methylphenyl derivatives.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of styrene oxide with N-ethyl-2-methylethanolamine | Toluene, 40–100°C | Ring-opening to form chlorohydrin intermediate |

| 2 | Treatment with thionyl chloride | 0–45°C | Formation of N-(2-chloroethyl)-N-ethyl-2-chloro-2-(2-methylphenyl)ethylamine hydrochloride |

| 3 | Cyclization with p-toluenesulfonamide and NaOH in DMF | 80 ± 5°C | Formation of N-ethyl-4-p-toluenesulfonyl-3-(2-methylphenyl)piperazine |

| 4 | Acidic desulfonylation and recrystallization | Concentrated HCl, neutralization | Final 1-ethyl-3-(2-methylphenyl)piperazine |

This method offers high purity and yield but involves multiple steps and use of chlorinating agents.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct N-alkylation with ethyl halide | Simple, straightforward, uses common reagents | Risk of over-alkylation and side products | Moderate; requires careful control |

| Imine formation, cyclization, and reduction | Avoids hazardous hydride reagents, good selectivity | Multi-step, requires careful stoichiometry | High; safer and scalable |

| Epoxide ring-opening and cyclization | High purity, well-established intermediates | Multiple steps, use of thionyl chloride | Moderate; complex but high quality product |

Research Findings and Optimization Notes

- Selectivity in alkylation is critical; non-selective methylation or ethylation leads to mixtures requiring extensive purification.

- Using imine intermediates allows for better control of substitution patterns and reduces by-products.

- Reduction steps with sodium borohydride are milder and safer compared to lithium aluminum hydride, improving safety profiles.

- Reaction temperatures and molar ratios directly affect yields and purity; typical alkylation reactions are maintained below 25°C to avoid side reactions.

- Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF and NMP are preferred for alkylation, while toluene is used in ring-opening methods.

Summary Table of Key Reaction Conditions

| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Alkylation of 3-(2-methylphenyl)piperazine | Ethyl iodide, base (optional) | 0–25 | DMF or NMP | Control to avoid dialkylation |

| Imine formation | 2-methylbenzaldehyde + 2-chloroethylamine | Room temp | None or minimal | Forms imine intermediate |

| Cyclization | Ethyl-substituted haloamine | Mild temp | Suitable solvent | Forms tetrahydropyrazine |

| Reduction | Sodium borohydride | Room temp | Aqueous/alcoholic | Converts to final piperazine |

| Ring-opening of styrene oxide | Styrene oxide + N-ethyl-2-methylethanolamine | 40–100 | Toluene | Ring-opening intermediate |

| Chlorination | Thionyl chloride | 0–45 | Toluene | Formation of chloro intermediate |

| Cyclization with p-toluenesulfonamide | p-Toluenesulfonamide + NaOH in DMF | 80 ± 5 | DMF | Formation of sulfonyl piperazine |

| Desulfonylation | Concentrated HCl | Ambient | Aqueous | Final product purification |

This detailed synthesis overview for 1-Ethyl-3-(2-methylphenyl)piperazine integrates diverse preparation methodologies adapted from closely related phenylpiperazine compounds. The choice of method depends on desired purity, scale, and safety considerations. The imine formation followed by cyclization and reduction offers a promising balance of selectivity, yield, and industrial feasibility, while direct alkylation remains a simpler but less selective alternative. Ring-opening strategies provide high purity but involve more complex steps and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of 1-Ethyl-3-(2-methylphenyl)piperazine.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-3-(2-methylphenyl)piperazine has several notable applications:

Chemistry

- Intermediate in Synthesis: EMPP serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies: Research indicates potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

- Mechanism of Action: EMPP may act as a GABA receptor agonist, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

Medicine

- Pharmaceutical Development: Due to its structural similarity to known psychoactive compounds, EMPP is being explored for its potential as a medication targeting neurological conditions. It may exhibit serotonin–norepinephrine–dopamine releasing activity, which could be beneficial in treating mood disorders .

Case Studies

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction can lead to hyperpolarization of nerve endings, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substitution Patterns and Receptor Affinity

Ortho-Substituted Phenylpiperazines :

- The 2-methylphenyl group in 1-ethyl-3-(2-methylphenyl)piperazine contrasts with compounds like p-MPPI and p-MPPF (), which feature a 2-methoxyphenyl group. While the methyl group enhances hydrophobicity, the methoxy group in p-MPPI/p-MPPF introduces steric and electronic effects, improving 5-HT1A receptor antagonism (IC50 ~3–5 mg/kg for hypothermia inhibition) .

- highlights that ortho substituents (e.g., methyl, acetyl) on the phenyl ring enhance 5-HT1A receptor binding. However, para-substituted analogs (e.g., chloro, nitro) reduce affinity, emphasizing the sensitivity of receptor interactions to substitution position .

Piperazine vs. Morpholine/Heterocycles :

Solubility and Pharmacokinetics

- Spacer Effects: Compounds with ethylene spacers between piperazine and the core structure (e.g., quinolones in ) exhibit higher solubility (80 μM at pH 6.5) due to reduced basicity (pKa ~6–7). Introducing a benzyl group (e.g., compound 8b in ) restores solubility to 60–80 μM, suggesting structural modifications to improve drug-like properties .

Metabolic Stability

- Oxidative Susceptibility: The piperazine ring is a known site for oxidative metabolism. shows that fluoroquinolones with piperazine moieties undergo MnO2-mediated dealkylation and hydroxylation. The ethyl and 2-methylphenyl groups in 1-ethyl-3-(2-methylphenyl)piperazine may slow oxidation compared to unsubstituted piperazines, enhancing metabolic stability .

Selectivity in Enzyme and Transporter Binding

- Dopamine Transporter (DAT) :

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones () exhibit PARP-1 selectivity due to optimized hydrogen bonding. The 2-methylphenyl group in the target compound may similarly enhance selectivity if paired with a suitable core structure .

Data Tables

Table 1: Substituent Effects on 5-HT1A Receptor Binding

Table 2: Solubility and pKa of Piperazine Derivatives

| Compound | Spacer | Solubility (μM, pH 6.5) | pKa (Piperazine N) | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(2-methylphenyl) | None | <20 | ~3.8 | – |

| Quinolone 8ac () | Ethylene | 80 | 6–7 | |

| Quinolone 8b () | Benzyl | 60–80 | ~5.0 |

Table 3: Oxidation Rates of Piperazine Moieties

| Compound | Oxidizing Agent | Major Metabolites | Half-Life (h) | Reference |

|---|---|---|---|---|

| Ciprofloxacin () | δ-MnO2 | Dealkylated, hydroxylated | <1 | |

| 1-Ethyl-3-(2-methylphenyl) | – | Predicted: Stable under mild MnO2 | >2 (estimated) | – |

Biological Activity

1-Ethyl-3-(2-methylphenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and its effects on various biological systems.

Chemical and Structural Properties

- Molecular Formula : C12H18N2

- Molecular Weight : Approximately 190.29 g/mol

- Structure : The compound features an ethyl group and a 2-methylphenyl substituent attached to the piperazine ring, which may influence its binding affinity and biological activity compared to other piperazine derivatives.

1-Ethyl-3-(2-methylphenyl)piperazine primarily acts as a GABA receptor agonist . The GABAergic pathway is crucial for inhibitory signaling in the central nervous system, and modulation of this pathway can lead to various physiological effects:

- GABA Receptor Binding : The compound enhances GABA's inhibitory effects, potentially resulting in reduced anxiety, muscle relaxation, and sedation.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. These interactions often involve hydrogen bonding and hydrophobic interactions with target biomolecules.

Pharmacokinetics

Upon administration, 1-Ethyl-3-(2-methylphenyl)piperazine undergoes partial oxidation and elimination as an unchanged compound. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its biological effects.

Antimicrobial Properties

Recent studies have indicated that certain piperazine derivatives exhibit antimicrobial activity. Although specific data on 1-Ethyl-3-(2-methylphenyl)piperazine is limited, related compounds have shown promising results against various pathogens. For instance:

| Compound | Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | Antifungal | 3.125 - 100 | C. albicans |

These findings suggest potential applications for 1-Ethyl-3-(2-methylphenyl)piperazine in treating infections .

Cytotoxicity Studies

In vitro studies involving similar piperazine derivatives have demonstrated cytotoxic effects on cancer cell lines such as U-87 MG (glioblastoma) and MDA-MB-231 (breast cancer). For instance:

- Compound 7c : Showed a significant reduction in cell viability at concentrations as low as 100 μg/mL, indicating its potential as an anticancer agent .

Case Studies

- Study on GABAergic Activity : A study investigated the effects of various piperazine derivatives on GABA receptor modulation. Results indicated that compounds similar to 1-Ethyl-3-(2-methylphenyl)piperazine significantly enhanced GABAergic signaling, leading to observable anxiolytic effects in animal models.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of piperazine derivatives, revealing that modifications to the phenyl ring could enhance antibacterial activity against strains like E. coli and S. aureus.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-(2-methylphenyl)piperazine?

A widely used method involves click chemistry for triazole formation. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed:

- Procedure : React 1-(2-methylphenyl)piperazine derivatives with propargyl bromide to form an alkyne intermediate. Treat this with azidobenzene derivatives in a H2O:DCM (1:2) solvent system using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Monitor progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .

- Yield optimization : Adjust stoichiometry (1.2 equiv. azide) and reaction time (2–4 hours) to improve efficiency.

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic and chromatographic methods :

- NMR/FT-IR : Confirm substitution patterns (e.g., ethyl and 2-methylphenyl groups) via proton/carbon shifts and functional group vibrations.

- Mass spectrometry : Validate molecular weight using high-resolution ESI-MS (e.g., calculated [M+H]+ for derivatives in the range of 315–365 g/mol) .

- Chromatography : Use TLC (hexane:ethyl acetate) and HPLC to assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Structural modifications : Introduce substituents (e.g., nitro, trifluoromethyl) at the phenyl or piperazine ring to evaluate effects on bioactivity. For example, 4-nitrobenzyl or 3-trifluoromethylphenyl groups enhance antimicrobial activity .

- In vitro assays : Test derivatives against bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans) using MIC assays. Compare results to baseline activity of the parent compound .

Q. What computational methods are used to predict receptor-binding interactions?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cancer-related kinases or bacterial enzymes). Use the PDB database for receptor structures.

- Parameters : Set grid boxes to cover active sites, apply Lamarckian genetic algorithms, and validate with RMSD clustering (<2.0 Å) .

Q. How can contradictions in biological activity data be resolved?

- Statistical analysis : Apply ANOVA to compare replicate experiments. Use dose-response curves (IC₅₀/EC₅₀) to confirm potency trends.

- Mechanistic studies : Perform time-kill assays or transcriptomic profiling to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential cell line sensitivity (e.g., HeLa vs. MCF-7) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

Q. How are pharmacokinetic properties (e.g., solubility, bioavailability) assessed?

Q. What analytical techniques validate metabolic stability?

- LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation over time. Monitor metabolites like hydroxylated or N-dealkylated products .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates to assess drug-drug interaction risks .

Q. How are synthetic intermediates characterized for metabolic pathway analysis?

- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD₃-substituted ethyl groups) to track metabolic transformations via MS/MS fragmentation .

- In vivo studies : Administer radiolabeled (¹⁴C) compound to rodents and analyze urine/plasma for glucuronide or sulfate conjugates .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.